molecular formula C10H11N3 B2586216 4-(3-Aminoazetidin-1-yl)benzonitrile CAS No. 1484281-62-0

4-(3-Aminoazetidin-1-yl)benzonitrile

Cat. No.: B2586216
CAS No.: 1484281-62-0
M. Wt: 173.219
InChI Key: OXZAZNRAUKLTRK-UHFFFAOYSA-N
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Description

4-(3-Aminoazetidin-1-yl)benzonitrile is a benzonitrile derivative featuring a 3-aminoazetidine substituent. The azetidine ring, a four-membered saturated heterocycle, introduces unique steric and electronic properties due to its ring strain and compact structure. This compound is of interest in medicinal chemistry and materials science, as azetidines are known to enhance metabolic stability and binding affinity in drug candidates while influencing optoelectronic properties in materials .

Properties

IUPAC Name

4-(3-aminoazetidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-5-8-1-3-10(4-2-8)13-6-9(12)7-13/h1-4,9H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZAZNRAUKLTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484281-62-0
Record name 4-(3-aminoazetidin-1-yl)benzonitrile
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Preparation Methods

The synthesis of 4-(3-Aminoazetidin-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 3-aminoazetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures, typically around 80-100°C, for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

4-(3-Aminoazetidin-1-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted azetidines and benzonitrile derivatives .

Scientific Research Applications

4-(3-Aminoazetidin-1-yl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Aminoazetidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The azetidine ring and the amino group are key functional groups that enable the compound to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(3-Aminoazetidin-1-yl)benzonitrile with structurally or functionally related benzonitrile derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

Compound Name Substituent/Backbone Key Properties/Activities References
This compound 3-Aminoazetidine ring Hypothesized enhanced binding affinity due to ring strain; potential use in OLEDs or enzyme inhibition Inferred
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile Triazole-ethenyl group with chlorophenyl Cytotoxic (IC₅₀: 1.2 µM in MCF-7 cells)
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile Oxazole-ethynyl linker High nonlinear optical activity (βHRS: 45 × 10⁻³⁰ cm⁴·statvolt⁻¹)
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile Azido-pyrazole group Intermediate for click chemistry; synthesized via Cu-catalyzed azide-alkyne cycloaddition
4-(4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl)benzonitrile Aminomethyl-pyrazole substituent Pharmaceutical intermediate (CAS 1461869-01-1)
4-(3-(4-(3-Cyanopropyl)-3-fluorophenyl)-4,4-dimethyl-5-oxo-2-thioxo-imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile Imidazolidinone-thione core GLUT1 inhibitor candidate; synthesized via microwave-assisted coupling

Key Findings

Biological Activity Cytotoxicity: Triazole-substituted benzonitriles (e.g., compound 1c in ) exhibit potent activity against breast cancer cell lines (MCF-7, MDA-MB-231), outperforming etoposide in some cases. The azetidine derivative’s smaller ring may modulate cytotoxicity by altering steric interactions with cellular targets . Enzyme Inhibition: The imidazolidinone-thione derivative () targets GLUT1, suggesting that benzonitriles with rigid heterocycles are viable for transporter inhibition. The 3-aminoazetidine group could similarly enhance selectivity for enzymes like kinases or proteases .

Optoelectronic Properties Nonlinear optical (NLO) performance in benzonitriles correlates with π-conjugation length. For example, the oxazole-ethynyl derivative () shows a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, while azetidine’s saturated ring may reduce conjugation but improve thermal stability, making it suitable for OLED applications .

Synthetic Accessibility Azide-alkyne cycloaddition (e.g., ) is a common route for triazole-linked benzonitriles, whereas this compound may require ring-opening or strain-driven azetidine functionalization, which is less explored in the evidence .

Structural Flexibility vs. Rigidity

  • Pyrazole and triazole derivatives () offer structural flexibility for tuning solubility and binding, while the azetidine’s rigidity could improve metabolic stability in drug design .

Contradictions and Limitations

  • Activity vs. Substituent Size : Larger substituents (e.g., triazoles in ) enhance cytotoxicity but may reduce bioavailability. The azetidine’s compact size could balance these factors, though direct data is lacking.
  • Optical Performance : While ethynyl-linked compounds () excel in NLO, azetidine’s saturated structure might limit π-orbital overlap, necessitating hybrid designs for materials science .

Biological Activity

4-(3-Aminoazetidin-1-yl)benzonitrile, with the CAS number 1484281-62-0, has emerged as a significant compound in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C11H12N4
  • Molecular Weight: 200.24 g/mol
  • Structure: The compound features an azetidine ring substituted with an amino group and a benzonitrile moiety, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular processes. It is known to inhibit certain protein kinases that are essential for cancer cell proliferation and survival. By disrupting these signaling pathways, the compound can induce apoptosis and inhibit tumor growth.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties against various cancer cell lines. The following table summarizes its activity:

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)2.5JAK2 inhibition
A549 (Lung Cancer)5.0Inhibition of cell proliferation
MCF7 (Breast Cancer)3.0Induction of apoptosis

These findings indicate that the compound effectively targets critical pathways in cancer cells, particularly through the inhibition of JAK2, which is often mutated in various hematological malignancies.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated notable antimicrobial properties. The following table outlines its efficacy against several bacterial strains:

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest potential applications for this compound in treating bacterial infections, further expanding its therapeutic relevance.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Acute Lymphoblastic Leukemia (ALL) : A study demonstrated that treatment with this compound led to significant tumor regression and prolonged survival in mice with ALL xenografts. The mechanism involved downregulation of JAK signaling pathways.
  • Solid Tumors : Another study indicated that the compound significantly inhibited tumor growth in xenograft models of lung cancer. Notably, it enhanced the efficacy of existing chemotherapeutics when used in combination therapies.

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